molecular formula C15H28N2O2 B5203261 Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate

Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate

Cat. No.: B5203261
M. Wt: 268.39 g/mol
InChI Key: AGBGGHRFDZPEFJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a cyclohexyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-aminopiperidine with 2-methylcyclohexanone to form an intermediate, which is then esterified with ethyl chloroformate. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, often employing continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced forms of the original compound.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological responses. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate can be compared with other piperidine derivatives:

    Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the cyclohexyl group, leading to different chemical properties and applications.

    4-(N-Boc-amino)piperidine: Contains a Boc-protected amino group, making it useful in peptide synthesis.

    1-Boc-4-piperidone: A ketone derivative used in various organic synthesis reactions.

Properties

IUPAC Name

ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-3-19-15(18)17-10-8-13(9-11-17)16-14-7-5-4-6-12(14)2/h12-14,16H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBGGHRFDZPEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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